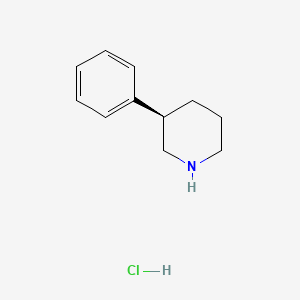

(R)-3-Phenylpiperidine hydrochloride

Description

Structural Overview and Stereochemical Significance

This compound possesses the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.71 grams per mole. The compound consists of a six-membered piperidine ring with a phenyl substituent positioned at the third carbon atom, forming a chiral center that defines its stereochemical identity. The hydrochloride salt form enhances the compound's stability and water solubility compared to the free base form.

The stereochemical designation (R) indicates the absolute configuration around the chiral carbon at position 3 of the piperidine ring. This stereochemical specificity is crucial because the spatial arrangement of atoms around the chiral center significantly influences the compound's biological activity and chemical reactivity patterns. The phenyl group's orientation relative to the piperidine ring creates distinct three-dimensional conformations that can interact differently with biological targets and synthetic reagents.

The piperidine core structure represents a saturated six-membered heterocycle containing one nitrogen atom, which adopts a chair conformation similar to cyclohexane. The nitrogen atom introduces basicity to the molecule, with the hydrochloride salt formation occurring through protonation of this nitrogen center. The phenyl substituent at position 3 creates conformational preferences that influence the overall molecular geometry and stability.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClN | |

| Molecular Weight | 197.71 g/mol | |

| Chemical Abstracts Service Number | 450416-58-7 | |

| Purity (Commercial) | 95% | |

| Physical Form | White Solid |

The stereochemical significance extends beyond simple molecular recognition to encompass fundamental principles of asymmetric synthesis and chiral resolution. The development of methods to access enantiomerically pure (R)-3-phenylpiperidine has involved sophisticated catalytic approaches, including rhodium-catalyzed asymmetric reductive reactions and chiral stationary phase chromatographic separations. These methodological advances reflect the growing understanding of stereochemical control in heterocyclic synthesis.

Research has demonstrated that the stereochemical configuration at the 3-position significantly affects the compound's interaction with chiral environments, including biological systems and asymmetric catalysts. The (R)-enantiomer exhibits distinct binding preferences and reactivity patterns compared to its (S)-counterpart, emphasizing the importance of stereochemical purity in pharmaceutical applications.

Historical Development in Heterocyclic Chemistry

The historical development of 3-phenylpiperidine chemistry traces back to the broader evolution of heterocyclic chemistry and the recognition of piperidine's importance in natural product synthesis and pharmaceutical development. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, who isolated it from the alkaloid piperine. This early discovery laid the foundation for subsequent investigations into substituted piperidine derivatives.

The systematic study of phenyl-substituted piperidines emerged during the mid-twentieth century as part of broader efforts to understand structure-activity relationships in pharmaceutical compounds. Early research focused on 4-phenylpiperidine derivatives, particularly in the context of analgesic development. In 1939, Otto Eisleb synthesized the ethyl ester of N-methyl-4-phenyl-4-piperidinecarboxylic acid, known by the trade name Dolantin, which demonstrated morphine-like analgesic effects. This breakthrough highlighted the pharmaceutical potential of phenylpiperidine scaffolds.

The development of synthetic methodologies for accessing specific substitution patterns on the piperidine ring evolved significantly throughout the latter half of the twentieth century. Researchers recognized that the position of phenyl substitution dramatically influenced biological activity, leading to increased interest in 3-phenylpiperidine derivatives as distinct entities from their 4-substituted counterparts.

Table 2: Historical Milestones in Piperidine Chemistry

The recognition of stereochemical importance in piperidine chemistry gained momentum during the 1970s and 1980s. Stereochemical studies of 3-methyl-4-phenylpiperidines demonstrated that catalytic reduction processes could be stereospecific, yielding predominantly cis-configured products. These findings established the precedent for understanding how stereochemical control could be achieved in piperidine synthesis and highlighted the need for methods to access specific stereoisomers.

The development of chiral resolution techniques for piperidine derivatives marked a significant advancement in the field. High-performance liquid chromatography using chiral stationary phases, such as Chiralcel columns, enabled the separation of racemic mixtures into individual enantiomers. These methodological developments were crucial for obtaining stereochemically pure compounds like this compound.

Contemporary research has expanded to include sophisticated asymmetric synthetic approaches, such as rhodium-catalyzed asymmetric carbometalation reactions that can directly access enantiomerically enriched 3-substituted piperidines from pyridine precursors. These modern synthetic strategies represent the culmination of decades of research into heterocyclic chemistry and stereochemical control, providing efficient routes to compounds like this compound with high enantiomeric purity.

The historical trajectory from early alkaloid isolation to modern asymmetric synthesis reflects the evolution of chemical understanding and synthetic capability. The development of this compound as a discrete chemical entity represents the convergence of multiple research streams: heterocyclic chemistry, stereochemical analysis, and pharmaceutical applications. This convergence has established the compound as an important building block in contemporary medicinal chemistry and synthetic methodology.

Structure

2D Structure

Properties

IUPAC Name |

(3R)-3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Grignard Reaction and Chiral Resolution

This method involves a multi-step synthesis starting from N-protected 3-piperidone.

- Grignard Reaction : N-protected 3-piperidone (2) reacts with a para-R2 substituted phenyl magnesium halide to form 3-hydroxy-3-phenyl piperidine (3).

- Elimination Reaction : 3-hydroxy-3-phenylpiperidine (3) undergoes an alcohol hydroxyl elimination reaction to form a mixture of compound (4) and compound (5).

- Hydrogenation : The mixture of compound (4) and compound (5) is hydrogenated under the catalysis of a transition metal catalyst, using a hydrogen source to form N-protected 3-phenylpiperidine (6).

- Deprotection : The protecting group R1 is removed from N-protected 3-phenylpiperidine (6) to form racemic 3-phenylpiperidine (1).

Chiral Resolution : The racemic 3-phenylpiperidine (1) is resolved using an acidic resolving agent to obtain (R)-3-phenylpiperidine ((R)-1) or (S)-3-phenylpiperidine ((S)-1).

- Suitable chemical resolution solvents include methanol, ethanol, isopropanol, n-propanol, n-butanol, tetrahydrofuran, ethyl acetate, and dichloromethane.

- Acidic resolving agents can be tartaric acid, dibenzoyl tartaric acid, di-p-methylbenzoyl tartaric acid, malic acid, camphor sulfonic acid, camphoric acid, or quinic acid.

- (S)-3-phenylpiperidine Use : (S)-3-phenylpiperidine can be further used for the synthesis of nilaparib chiral intermediates.

Scheme 1 : Synthesis of (R)-3-Phenylpiperidine or (S)-3-Phenylpiperidine

\$$

\text{N-protected 3-piperidone} \xrightarrow{\text{Grignard}} \text{3-hydroxy-3-phenylpiperidine} \xrightarrow{\text{Elimination}} \text{Mixture of compounds} \xrightarrow{\text{Hydrogenation}} \text{N-protected 3-phenylpiperidine} \xrightarrow{\text{Deprotection}} \text{Racemic 3-phenylpiperidine} \xrightarrow{\text{Chiral Resolution}} \text{(R)-3-Phenylpiperidine or (S)-3-Phenylpiperidine}

\$$

Synthesis Involving Direct Hydroxyl Removal with Silicone Reagent and Chiral Resolution

- Grignard Reaction : Similar to the first method, N-protected 3-piperidone (2) reacts with a para-R2 substituted phenyl magnesium halide to form 3-hydroxy-3-phenyl piperidine (3).

- Direct Hydroxyl Removal : 3-hydroxy-3-phenylpiperidine (3) reacts with (CnH2n+1)3SiH to directly form N-protected 3-phenylpiperidine (6), where n is an integer from 1 to 4. Examples of suitable silanes include triethylsilane, tri-n-propylsilane, and triisopropylsilane.

- Deprotection : N-protected 3-phenylpiperidine (6) undergoes removal of the protecting group R1 to form racemic 3-phenylpiperidine (1).

- Chiral Resolution : The racemic 3-phenylpiperidine (1) is resolved using an acidic resolving agent to obtain (R)-3-phenylpiperidine ((R)-1) or (S)-3-phenylpiperidine ((S)-1).

- Suitable chemical resolution solvents include methanol, ethanol, isopropanol, n-propanol, n-butanol, tetrahydrofuran, ethyl acetate, and dichloromethane.

- Acidic resolving agents can be tartaric acid, dibenzoyl tartaric acid, di-p-methylbenzoyl tartaric acid, malic acid, camphor sulfonic acid, camphoric acid, mandelic acid, or quinic acid.

Scheme 1-1 : Alternative Synthesis of (R)-3-Phenylpiperidine or (S)-3-Phenylpiperidine

\$$

\text{N-protected 3-piperidone} \xrightarrow{\text{Grignard}} \text{3-hydroxy-3-phenylpiperidine} \xrightarrow{\text{Silicone Reagent}} \text{N-protected 3-phenylpiperidine} \xrightarrow{\text{Deprotection}} \text{Racemic 3-phenylpiperidine} \xrightarrow{\text{Chiral Resolution}} \text{(R)-3-Phenylpiperidine or (S)-3-Phenylpiperidine}

\$$

Procedures and Reaction Conditions

- Grignard Reaction : Phenylmagnesium bromide Grignard reagent (2 mol/L in THF, 240 mL) and anhydrous tetrahydrofuran (300 mL) are added to a reaction flask under nitrogen protection. The mixture is cooled to 0 °C in an ice water bath. N-benzyl-3-piperidone (60.0 g, 317.0 mmol) is diluted with anhydrous tetrahydrofuran (300 mL), added dropwise while maintaining the temperature at 0-5 °C for 60 minutes, and then stirred for 1 hour. Completion of the reaction is confirmed via TLC.

- Workup : The reaction is quenched with saturated aqueous ammonium chloride (300 mL) and extracted with ethyl acetate (200 mL x 3). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to obtain a crude product.

- Purification : The crude product is purified by silica gel column chromatography. For instance, (3-hydroxy-3-p-t-butoxyphenyl)-1-tert-butyldimethylsilylpiperidine yield is 90.2%.

- Deprotection : N-tert-butyl-3-p-methoxyphenylpiperidine (7.6 g, 30.7 mmol) is added to a glass flask, followed by concentrated hydrochloric acid (40 mL). The mixture is heated under reflux for 24 hours. The reaction is quenched with NaOH solution to adjust the pH to 8-10, followed by extraction with ethyl acetate (50 mL x 3). The organic layer is combined, dried over anhydrous sodium sulfate, filtered, and evaporated to yield 3-p-methoxyphenyl piperidine (4.2 g, 71.5% yield).

- Chiral Resolution with L-Tartaric Acid : 3-Phenylpiperidine (100 g, 621.1 mmol) is dissolved in isopropanol (50 mL), and a solution of L-tartaric acid (93.16 g, 622.2 mmol) in isopropanol (200 mL) is added dropwise. The solution is stirred for 2 hours and filtered to obtain the tartrate. Methanol (10 L) is added to the tartrate, heated to complete dissolution, and then slowly cooled to room temperature. Crystallization is carried out at -20 °C for 7 days, followed by filtration to yield white crystals.

Alternative Synthesis of Spiro-Isoquinolino-Piperidine Derivatives

- Synthesis of 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine (7) : Compound 6 (10 mmol) is reacted with trifluoromethanesulfonic acid (15 mmol) and heated to 130 °C for 4 hours. After completion, the reaction is quenched with chilled 50% NaOH solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulphate, and concentrated under reduced pressure to obtain crude compound 7. The crude product is triturated with hexane to afford pure compound 7 as an off-white solid with a 58% yield.

- Synthesis of 3-tert-butyloxycarbonyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine (8) : Under a nitrogen atmosphere, compound 7 (10 mmol), Boc anhydride (12 mmol), and triethylamine (20 mmol) are dissolved in methanol (10 mL), and 10% Pd/C (10 mol %) is added. The mixture is hydrogenated under 40 psi hydrogen pressure at room temperature for 16 hours.

Chemical Reactions Analysis

Types of Reactions: ®-3-Phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Antidepressants

One of the most notable applications of (R)-3-phenylpiperidine derivatives is in the development of antidepressant medications. For example, paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), is synthesized using piperidine derivatives that include (R)-3-phenylpiperidine as a key intermediate. Paroxetine's effectiveness in treating depression is attributed to its ability to inhibit serotonin reuptake at synaptic junctions, highlighting the importance of the piperidine structure in its pharmacological activity .

Analgesics

(R)-3-Phenylpiperidine also plays a crucial role in the synthesis of opioid analgesics. Compounds derived from this piperidine structure have been explored for their potential as pain-relieving agents. For instance, modifications to the piperidine framework have led to derivatives that exhibit significant analgesic properties while maintaining lower side effects compared to traditional opioids .

Anticancer Agents

Recent studies have investigated the anticancer properties of piperidine derivatives, including those derived from (R)-3-phenylpiperidine. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit cytotoxicity against various tumor models, suggesting their potential as therapeutic agents in cancer treatment .

Grignard Reaction

A common method for synthesizing (R)-3-phenylpiperidine involves a Grignard reaction between N-protected 3-piperidone and para-substituted phenyl magnesium halides. This reaction generates 3-hydroxy-3-phenylpiperidine, which can then undergo further transformations to yield the desired product .

Chiral Resolution

Chiral resolution techniques are employed to isolate the (R) enantiomer from racemic mixtures. This is crucial for ensuring the pharmacological efficacy and safety of the final compound, as different enantiomers can exhibit distinct biological activities .

Paroxetine Synthesis

A detailed study on paroxetine synthesis illustrates the application of (R)-3-phenylpiperidine in drug development. The synthesis begins with the formation of a chiral intermediate through a series of reactions involving Grignard reagents and subsequent chiral resolution processes. The final product demonstrates significant antidepressant activity, confirming the compound's utility in pharmacology .

Anticancer Activity

Another case study focused on a series of piperidine derivatives derived from (R)-3-phenylpiperidine demonstrated enhanced anticancer activity compared to standard treatments like bleomycin. The study utilized a three-component 1,3-dipolar cycloaddition followed by enamine reactions, resulting in compounds that showed improved cytotoxicity against hypopharyngeal tumor cells .

Summary Table of Key Applications

| Application | Compound/Derivative | Mechanism/Activity |

|---|---|---|

| Antidepressant | Paroxetine | SSRI; inhibits serotonin reuptake |

| Analgesic | Various opioid derivatives | Pain relief with reduced side effects |

| Anticancer | Piperidine derivatives | Induces apoptosis; cytotoxicity against tumors |

Mechanism of Action

The mechanism of action of ®-3-Phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of (R)-3-Phenylpiperidine hydrochloride with key analogs:

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₅N·HCl | 197.71 (with HCl) | 430461-56-6 | 3-phenyl substitution; (R)-enantiomer |

| 4-Phenylpiperidine hydrochloride | C₁₁H₁₅N·HCl | 197.71 (with HCl) | 771-99-3 | 4-phenyl substitution |

| 3-Phenylpyrrolidine hydrochloride | C₁₀H₁₃N·HCl | 183.68 (with HCl) | 857281-02-8 | Pyrrolidine ring (5-membered) vs. piperidine |

| (3R)-3-Phenoxypiperidine hydrochloride | C₁₁H₁₆ClNO | 213.7 | 1909286-59-4 | Phenoxy group at 3-position; (R)-enantiomer |

| 1-(3-Phenoxypropyl)-3-phenylpiperidine hydrochloride | C₂₀H₂₆ClNO | 331.89 | N/A | Phenoxypropyl side chain |

Key Observations :

- Substituent Position : Moving the phenyl group from the 3- to 4-position (e.g., 4-Phenylpiperidine hydrochloride) alters receptor binding affinity due to steric and electronic effects .

- Functional Groups: The phenoxy group in (3R)-3-Phenoxypiperidine hydrochloride introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to pure hydrophobic phenyl groups .

Pharmacological and Application Differences

4-Phenylpiperidine Hydrochloride

- Exhibits lower similarity (0.85) to this compound .

- Used in opioid receptor modulation studies due to its structural alignment with morphine analogs .

(3R)-3-Phenoxypiperidine Hydrochloride

- Higher molecular weight (213.7 g/mol) and purity (≥95%) make it suitable for high-throughput screening in drug discovery .

- Applications include synthesizing antipsychotic candidates and selective pesticides .

3-Phenylpyrrolidine Hydrochloride

- The smaller pyrrolidine ring increases metabolic susceptibility but improves blood-brain barrier penetration in central nervous system (CNS) drug development .

1-(3-Phenoxypropyl)-3-Phenylpiperidine Hydrochloride

- The extended phenoxypropyl side chain enhances lipophilicity, favoring agrochemical applications such as fungicide design .

Biological Activity

(R)-3-Phenylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is typically synthesized through various methods involving piperidine derivatives. The compound features a piperidine ring substituted with a phenyl group, which significantly influences its biological properties. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antiviral and analgesic agent. Below are key findings from recent research:

Antiviral Activity

- In Vitro Studies : A study synthesized several derivatives of 3-phenylpiperidine-2,6-dione and tested them against HIV-1 and other viruses. Notably, compounds with specific substitutions exhibited moderate antiviral activity, suggesting that structural modifications can enhance efficacy against viral infections .

- Mechanism of Action : The antiviral properties are believed to be linked to the inhibition of viral replication processes, possibly through interactions with viral enzymes or cellular receptors involved in viral entry .

Analgesic Properties

- Opioid Receptor Affinity : Research indicates that this compound and its analogs demonstrate significant affinity for mu-opioid receptors, which are critical for pain modulation. The compound's binding affinity has been compared to established opioids like fentanyl, showing promising analgesic potential .

- Comparative Potency : In experimental models, the analgesic potency of this compound was found to be comparable to that of morphine, indicating its potential as an effective pain relief agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Substituent Effects : Modifications on the phenyl ring and the piperidine nitrogen can significantly alter the compound's potency and selectivity towards various biological targets. For instance, introducing electron-withdrawing groups on the phenyl moiety has been shown to enhance receptor affinity and efficacy against certain viruses .

- Chirality : The (R) configuration is crucial for maintaining desired biological activities. Studies have demonstrated that the enantiomeric forms exhibit different pharmacological profiles, emphasizing the importance of stereochemistry in drug design .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Antiviral Efficacy : In a study involving a series of piperidine derivatives, specific compounds showed substantial inhibition of HIV replication in vitro, supporting further investigation into their mechanisms and potential clinical applications .

- Pain Management Trials : Preclinical trials assessing the analgesic effects revealed that this compound could provide effective pain relief comparable to traditional opioids, with a favorable side effect profile .

Q & A

Q. What are the recommended safety protocols for handling (R)-3-Phenylpiperidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and NIOSH/EN 166-approved eye protection to avoid skin/eye contact. Handle in a fume hood to minimize inhalation of dust or aerosols .

- Storage: Store in airtight containers at 2–8°C in a dry, well-ventilated area. Avoid incompatible materials (e.g., strong oxidizers) and monitor for moisture ingress .

- Spill Management: Evacuate the area, use absorbent materials (e.g., vermiculite) to collect spills, and dispose of contaminated waste as hazardous chemical residue .

Q. How can the purity of this compound be accurately determined?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 206 nm. Compare retention times against certified reference standards .

- Nuclear Magnetic Resonance (NMR): Analyze 1H/13C NMR spectra to identify impurities (e.g., residual solvents like acetone, as noted in ).

- LC/MS: Confirm molecular ion peaks ([M+H]+) and fragmentation patterns to validate structural integrity .

Q. What synthetic routes are available for this compound?

Methodological Answer:

- Chiral Resolution: Start with racemic 3-Phenylpiperidine and use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer, followed by HCl salt formation .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor imines .

- Post-Synthesis Analysis: Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do enantiomeric differences ((R) vs. (S)) affect the pharmacological activity of 3-Phenylpiperidine derivatives?

Methodological Answer:

- In Vivo Studies: Compare discriminative stimulus effects in rodent models (e.g., PCP-like behavioral assays) to assess stereoselective receptor binding .

- In Silico Docking: Use molecular modeling software (e.g., AutoDock) to analyze interactions between (R)-3-Phenylpiperidine and targets like NMDA or sigma receptors .

- Data Interpretation: Cross-reference results with structural analogs (e.g., 3-fluoro-PCP hydrochloride) to identify trends in stereochemical activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis: Systematically review experimental conditions (e.g., dosage, solvent, assay type) across studies to identify confounding variables .

- Replication Studies: Reproduce key experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .

- Cross-Validation: Use orthogonal assays (e.g., electrophysiology + radioligand binding) to confirm target engagement .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Control: Prepare solutions at pH 4–6 to minimize hydrolysis. Use phosphate or acetate buffers .

- Temperature Management: Store solutions at –20°C for long-term stability; avoid freeze-thaw cycles .

- Light Protection: Use amber vials to prevent photodegradation, as piperidine derivatives are often light-sensitive .

Q. How can researchers validate the absence of toxicological risks in novel (R)-3-Phenylpiperidine analogs?

Methodological Answer:

- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- In Vitro Cytotoxicity: Assess cell viability in HEK293 or HepG2 cell lines via MTT assays .

- Acute Toxicity Profiling: Conduct OECD Guideline 423 trials in rodents, monitoring for neurobehavioral or respiratory effects .

Q. What advanced techniques characterize the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethanol/water) to determine absolute configuration .

- DSC/TGA: Analyze thermal stability (melting point: ~175–177°C ) and decomposition pathways.

- FT-IR Spectroscopy: Identify HCl salt formation via N–H stretching (2500–3000 cm⁻¹) and aromatic C–H bends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.